2-Methoxy-6-methylaniline
Overview
Description
2-Methoxy-6-methylaniline, also known as 6-Methyl-o-anisidine, is a compound with the molecular formula C8H11NO . It is also identified by the CAS Registry Number 50868-73-0 . The compound has a molecular weight of 137.18 g/mol .
Synthesis Analysis
The synthesis of 2-Methoxy-6-methylaniline can be achieved through various methods. One such method involves a Friedel Crafts acylation followed by a Clemmensen Reduction . Another method involves an ortholithiation-based synthesis . The compound may also be used in the synthesis of 7-methoxy-1 H -indazole, an inhibitor of nitric oxide synthase .Molecular Structure Analysis
The IUPAC name for 2-Methoxy-6-methylaniline is 2-methoxy-6-methylaniline . The InChI is InChI=1S/C8H11NO/c1-6-4-3-5-7 (10-2)8 (6)9/h3-5H,9H2,1-2H3 . The compound’s structure has been confirmed by FTIR, UV–vis, 1 H NMR, 13 CNMR, and elemental analysis .Chemical Reactions Analysis
The compound has been used in various chemical reactions. For instance, it has been used in the synthesis of 7-methoxy-1 H -indazole . At optimum reaction conditions, the yield of oligo (O)-2M-4-MPIMP was 68% for air O2 oxidant, 68% for H2O2 oxidant, and 82% for NaOCl oxidant .Physical And Chemical Properties Analysis
2-Methoxy-6-methylaniline is a solid at 20 degrees Celsius . It has a computed XLogP3-AA value of 1.6, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 137.084063974 g/mol . The topological polar surface area is 35.2 Ų .Scientific Research Applications
Antibacterial Activity
2-Methoxy-6-methylaniline has been utilized in the synthesis of various derivatives with potent antibacterial properties. For instance, its derivatives demonstrated strong inhibitory effects on bacterial DNA polymerase IIIC, with effective antibacterial activity against Gram-positive organisms (Zhi et al., 2005).
Polymerization Properties
2-Methoxy-6-methylaniline is significant in polymer science, particularly in the formation of amorphous materials and polymers with unique properties. Its behavior in different polymerization processes, like in water/pentane biphasic systems, results in distinct polymer structures (Mazur, 2007).
Electropolymerization
The electropolymerization of 2-Methoxy-6-methylaniline leads to redox-type polymers with specific structural and property characteristics, influenced by monomer concentration and other factors (Viva et al., 2002).
Sensor Applications
This compound has been used in the development of pH sensors due to its potentiometric response when electropolymerized, demonstrating potential for precise analytical applications (Lindino & Bulhões, 1996).
Geochemical Analysis
In geochemistry, derivatives of 2-Methoxy-6-methylaniline serve as proxies for terrestrial biomass, aiding in the understanding of chemical changes in lignin during hydrothermal alteration (Vane & Abbott, 1999).
Electronic and Conductive Properties
The compound is significant in the study of conductive properties in polymers, particularly in research on polyaniline and its derivatives, where it influences the conductivity under various conditions like pressure and temperature (Hinrichs et al., 1996).
Complexation in Chemistry
2-Methoxy-6-methylaniline plays a role in the field of chemical complexation, specifically in the study of ligand effects in hydroaminoalkylation reactions involving tantalum complexes (Garcia et al., 2013).
Safety And Hazards
2-Methoxy-6-methylaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-methoxy-6-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-3-5-7(10-2)8(6)9/h3-5H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOJYPPTIPJZAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332616 | |
Record name | 2-Methoxy-6-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-methylaniline | |
CAS RN |
50868-73-0 | |
Record name | 2-Methoxy-6-methylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50868-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-6-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-6-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
Citations
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